molecular formula C8H15NO2 B1289066 1-Ethylpiperidine-2-carboxylic acid CAS No. 69081-83-0

1-Ethylpiperidine-2-carboxylic acid

Cat. No.: B1289066
CAS No.: 69081-83-0
M. Wt: 157.21 g/mol
InChI Key: YTPIYJQYZRVUHW-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-2-carboxylic acid (CAS 69081-83-0) is a high-value piperidine derivative with a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol . This compound features a piperidine ring, a fundamental scaffold in medicinal chemistry, which is substituted with a carboxylic acid group and an ethyl moiety on the nitrogen atom. The carboxylic acid functional group makes this compound a versatile building block for synthetic organic chemistry . It can undergo various reactions typical of carboxylic acids, such as reductive amination, a green and sustainable method for alkylamine synthesis, to create novel chemical entities . Researchers utilize this and related piperidinecarboxylic acids as key intermediates in the development of potential pharmaceutical candidates, including the synthesis of more complex molecules like esters . The compound is offered with comprehensive analytical data, including SMILES (CCN1CCCCC1C(O)=O) and InChIKey identifiers, to ensure precise lot-to-lot verification and facilitate seamless integration into research workflows . As a specialized intermediate, this compound is intended for use in laboratory research settings only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPIYJQYZRVUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621547
Record name 1-Ethylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69081-83-0
Record name 1-Ethylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthesis Approaches for 1-Ethylpiperidine-2-carboxylic Acid

Classical synthetic approaches often involve multi-step sequences starting from simpler precursors, while modern methods aim for greater efficiency and selectivity.

The synthesis of this compound frequently proceeds through an ester intermediate, such as ethyl 1-ethylpiperidine-2-carboxylate. The formation of this ester precursor is a critical step, often accomplished via esterification of the corresponding carboxylic acid.

One of the most fundamental methods for converting carboxylic acids to esters is the Fischer-Speier esterification . masterorganicchemistry.comlibretexts.org This reaction involves heating the carboxylic acid (e.g., piperidine-2-carboxylic acid) with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use a large excess of the alcohol, which can also serve as the solvent, and to remove the water formed during the reaction. masterorganicchemistry.com For larger-scale preparations, the mixture is typically heated under reflux, and the lower-boiling ester can be distilled off as it forms to shift the equilibrium toward the products. libretexts.orgchemguide.co.uk

An alternative method involves the use of thionyl chloride (SOCl₂). In this approach, the carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an alcohol. A typical procedure involves dissolving the starting acid, such as isonipecotic acid (piperidine-4-carboxylic acid), in absolute ethanol (B145695), cooling the solution, and adding thionyl chloride dropwise. chemicalbook.com The reaction mixture is then refluxed for an extended period, often 48 hours, to ensure complete conversion to the ethyl ester. chemicalbook.com

Modern esterification methods that avoid strongly acidic conditions are also available. The Steglich esterification is suitable for acid-sensitive substrates and uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Other reagents, such as triphenylphosphine (B44618) dihalides (Ph₃PBr₂ or Ph₃PI₂), can also facilitate the one-pot synthesis of esters from carboxylic acids and alcohols under mild, neutral conditions. researchgate.net

The table below summarizes common conditions for the synthesis of ethyl piperidinecarboxylate precursors.

Table 1: Esterification Reaction Conditions for Piperidine (B6355638) Carboxylic Acid Precursors
Method Reagents Conditions Key Features
Fischer Esterification Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) Heating/Reflux Reversible; requires excess alcohol or water removal. masterorganicchemistry.comchemguide.co.uk
Thionyl Chloride Thionyl Chloride (SOCl₂), Alcohol (e.g., Ethanol) 0°C then Reflux (e.g., 48h) Proceeds via a highly reactive acyl chloride intermediate. chemicalbook.com
Steglich Esterification DCC, DMAP, Alcohol Room Temperature Good for acid-sensitive substrates. commonorganicchemistry.com
Triphenylphosphine Dihalide Ph₃PBr₂ or Ph₃PI₂, DMAP, Alcohol Room Temperature Mild, neutral conditions with good to excellent yields. researchgate.net

Once the ethyl piperidine-2-carboxylate precursor is formed, the final step is typically N-alkylation with an ethylating agent (e.g., ethyl iodide) to yield ethyl 1-ethylpiperidine-2-carboxylate, followed by hydrolysis of the ester to obtain the target carboxylic acid.

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO₂), is a key strategy for synthesizing substituted piperidines. This reaction is particularly effective for carboxylic acids that have a carbonyl group at the β-position (a 3-ketoacid). masterorganicchemistry.com In the context of this compound synthesis, a precursor such as 1-ethylpiperidine-2,2-dicarboxylic acid (a substituted malonic acid) could be synthesized and then decarboxylated.

The mechanism of decarboxylation for β-keto acids typically involves heating, which promotes a cyclic, concerted transition state, leading to an enol intermediate that tautomerizes to the final ketone. masterorganicchemistry.com Similarly, malonic acid and its derivatives lose CO₂ upon heating to yield a carboxylic acid. masterorganicchemistry.com

Patented industrial methods describe the decarboxylation of various heterocyclic carboxylic acids. One such method involves dissolving the acid in an aprotic polar solvent like N,N-dimethylformamide (DMF) and heating it to between 85-150°C with an organic acid catalyst. google.com Another approach, which can be run continuously, uses an aqueous solution of an amino acid and a carbonyl compound catalyst, such as 2-cyclohexen-1-one, in a solvent like cyclohexanol. google.com The product can be removed as steam along with CO₂, water, and the solvent. google.com

The general scheme for a decarboxylation route is outlined below.

Table 2: General Decarboxylation Conditions

Starting Material Type Conditions Catalyst Notes
β-Keto Acid Heating None (thermal) Proceeds through a cyclic transition state. masterorganicchemistry.com
Malonic Acid Derivative Heating None (thermal) Final step in the malonic ester synthesis. masterorganicchemistry.com
Heterocyclic Carboxylic Acid 85-150°C in DMF Organic Acid Applicable to various heterocyclic structures. google.com

Reflux is a standard laboratory technique that allows for prolonged heating of a reaction mixture at the boiling point of the solvent, which is essential for many slow organic reactions. The synthesis of this compound and its precursors often employs this method.

For instance, the esterification of piperidine-2-carboxylic acid using thionyl chloride in ethanol requires a lengthy reflux period of 48 hours to drive the reaction to completion. chemicalbook.com Similarly, the synthesis of related heterocyclic structures, such as 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, involves refluxing 2-aminopyridin-3-ol with ethyl bromopyruvate in anhydrous tetrahydrofuran (B95107) (THF) for 40 hours. researchgate.net Fischer esterification reactions are also commonly heated under reflux to establish equilibrium. chemguide.co.uk

The N-ethylation of a piperidine-2-carboxylate precursor could also be performed under reflux conditions, typically by reacting the secondary amine with an ethyl halide (like ethyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed. The choice of solvent and temperature would depend on the reactivity of the specific substrate.

Stereoselective and Enantioselective Synthesis Strategies

Because the C2 carbon of this compound is a stereocenter, developing methods to control its stereochemistry is a significant area of research. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial for pharmaceutical applications.

The piperidine ring is a privileged scaffold in medicine, and numerous enantioselective methods for its synthesis have been developed. nih.gov These strategies often build the chiral center during the ring-formation process or functionalize a pre-existing ring stereoselectively.

One innovative approach involves a catalytic, enantioselective δ-C–H cyanation of acyclic amines. nih.gov This reaction uses a chiral copper catalyst to intercept an N-centered radical, leading to the formation of enantioenriched δ-amino nitriles, which can then be cyclized to form chiral piperidines. nih.gov Another powerful strategy is the kinetic resolution of racemic N-Boc-2-arylpiperidines using a chiral base like n-BuLi/(+)-sparteine, which selectively deprotonates one enantiomer, allowing for its functionalization and separation. rsc.org

Biocatalysis offers a green and highly selective alternative. A transaminase-triggered aza-Michael reaction, for example, can be used for the enantioselective preparation of 2,6-disubstituted piperidines from prochiral ketoenones. researchgate.net Organocatalysis has also been employed in the intramolecular aza-Michael reaction of N-tethered alkenes to yield enantiomerically enriched substituted piperidines. nih.gov

Table 3: Enantioselective Strategies for Chiral Piperidine Synthesis

Method Catalyst/Reagent Key Feature
Asymmetric C-H Cyanation Chiral Copper Catalyst Forms chiral δ-amino nitriles from acyclic amines. nih.gov
Kinetic Resolution n-BuLi / (+)-Sparteine Selectively functionalizes one enantiomer of a racemic mixture. rsc.org
Biocatalytic Aza-Michael ω-Transaminase (ω-TA) Enantioselective cyclization of prochiral ketoenones. researchgate.net

The Strecker synthesis is a classic multi-component reaction for producing α-amino acids from an aldehyde or ketone, ammonia, and cyanide. Modified versions of this protocol are highly effective for synthesizing pipecolic acid and its derivatives.

A particularly successful modification involves the reaction of cyclic imines (tetrahydropyridines) with trimethylsilyl (B98337) cyanide (TMSCN). rsc.org This addition proceeds rapidly and gives α-amino nitriles in excellent yields, often without needing further purification. Subsequent acidic hydrolysis of the nitrile group furnishes the desired pipecolic acid derivatives. rsc.orgresearchgate.net This method is versatile and can be applied to cyclic imines with various substitution patterns. rsc.org

The stability of the α-amino nitrile intermediate can be influenced by the ring size and the nature of the N-protecting group. researchgate.net For instance, five-membered ring nitriles (proline precursors) are often less stable and may undergo a reverse Strecker reaction, while six-membered rings (pipecolic acid precursors) are generally more stable. researchgate.net This protocol represents a direct and efficient route to the racemic this compound backbone, which could then be resolved into its separate enantiomers if needed.

Diastereoselective Control in α-Amino Nitrile Formation and Hydrolysis

The synthesis of pipecolic acid derivatives, such as this compound, can be effectively achieved through a modified Strecker protocol. This process involves the addition of a cyanide source, like trimethylsilyl cyanide (TMSCN), to a corresponding N-ethyl-tetrahydropyridine precursor. The resulting intermediate is an α-amino nitrile, which is subsequently hydrolyzed to yield the final carboxylic acid. rsc.org

A critical aspect of this synthesis is controlling the stereochemistry. Research has demonstrated that the diastereoselectivity of the α-amino nitrile formation is highly dependent on the reaction conditions. For instance, when employing a chiral imine as a reactant, conducting the addition of TMSCN at low temperatures can lead to almost quantitative diastereoselectivity, favoring the formation of the trans-substituted amino nitrile. rsc.org Subsequent acidic hydrolysis of these α-amino nitriles proceeds in good to excellent yields to produce the desired pipecolic acid derivatives. rsc.org The Strecker synthesis is a well-established, two-step method that begins with the formation of an α-amino nitrile from an imine, which is then hydrolyzed to the α-amino acid. masterorganicchemistry.com

Table 1: Effect of Temperature on Diastereoselectivity in α-Amino Nitrile Formation

ReactantTemperatureDiastereoselectivity (trans:cis)ProductReference
Chiral Imine (1g)Low TemperatureAlmost Quantitative2,6-trans-substituted amino nitrile (2g) rsc.org

This table illustrates the principle of diastereoselective control as described in the literature, applied to the synthesis of pipecolic acid derivatives.

Enzymatic Hydrolysis for Enantiomeric Resolution

The production of enantiomerically pure this compound can be accomplished through enzymatic kinetic resolution. This technique utilizes enzymes, typically lipases, to selectively catalyze the hydrolysis of one enantiomer in a racemic mixture of an ester precursor. For example, a racemic mixture of methyl 1-ethylpiperidine-2-carboxylate could be subjected to hydrolysis by a lipase (B570770).

Lipases such as Amano AK lipase from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus (TLL) have proven highly effective in resolving racemic acetates, yielding products with high enantiomeric excess (ee > 99%) and enantiomeric ratios (E > 200). mdpi.com This enzymatic approach allows for the separation of the enantiomers, as one is converted to the carboxylic acid while the other remains as an unreacted ester. mdpi.comresearchgate.net This method is a powerful tool for obtaining optically pure chiral α-amino acids from their corresponding α-aminonitriles or esters. researchgate.net

Table 2: Lipases Used in Kinetic Resolution of Racemic Esters

EnzymeSource OrganismTypical ApplicationReference
Amano Lipase AKPseudomonas fluorescensHydrolysis of racemic acetates mdpi.com
TLLThermomyces lanuginosusHydrolysis of racemic acetates mdpi.com
CAL-BCandida antarcticaKinetic resolution of racemic substrates nih.gov
CRLCandida rugosaHydrolytic kinetic resolution nih.gov

This table lists enzymes documented for their high efficiency and selectivity in resolving racemic mixtures, a technique applicable to the synthesis of enantiopure this compound.

Synthesis of Derivatives and Analogues of this compound

The modification of the this compound scaffold is a key strategy in medicinal chemistry to develop compounds with improved pharmacological profiles.

Introduction of Functional Groups for Enhanced Biological Activity

The introduction of specific functional groups onto the piperidine ring or at the carboxylic acid position can significantly enhance biological activity. Structure-activity relationship (SAR) studies guide the design of these derivatives. For example, the synthesis of various substituted piperidine and dehydropiperidine carboxylic acid analogs has led to the discovery of potent dual PPARα/γ agonists. nih.gov Similarly, modifications of related heterocyclic structures, such as adding a double bond to a cyclohexane (B81311) ring in amidrazone derivatives, have resulted in altered and sometimes enhanced anti-inflammatory and antimicrobial activities. mdpi.com These strategies underscore the principle that targeted functionalization of the core scaffold is a viable approach to modulate the therapeutic properties of the molecule.

Synthesis of Substituted Pipecolic Acid Derivatives

A versatile method for generating a library of substituted pipecolic acid derivatives is through multicomponent reactions starting from cyclic imines. rsc.org This approach allows for the synthesis of a wide variety of derivatives with different substitution patterns in high yields. rsc.org By using chiral imines in these reactions, the target compounds can be obtained with significant diastereoselectivity. rsc.org The resulting protected amino acids serve as versatile precursors for further chemical transformations, enabling the creation of diverse libraries of compounds for drug discovery. rsc.org

Design and Synthesis of Piperidine/Piperazine (B1678402) Amide Derivatives

The carboxylic acid moiety of this compound is a prime site for modification, particularly through the formation of amide bonds with piperidine or piperazine fragments. This is a common strategy to explore new chemical space and identify compounds with novel biological activities. The synthesis typically involves an amide coupling reaction where the carboxylic acid is activated with reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-(Dimethylamino)pyridine (DMAP). acgpubs.org This activated species is then reacted with a selected piperidine or piperazine amine. acgpubs.org This approach has been successfully used to synthesize novel amide derivatives of chromone-2-carboxylic acid as potential inhibitors of soluble epoxide hydrolase (sEH), demonstrating the utility of this synthetic route in generating biologically active molecules. acgpubs.org

Table 3: Reagents for Amide Coupling Reactions

Coupling AgentAdditiveBaseApplicationReference
EDC·HClDMAP-Synthesis of piperidine/piperazine amides acgpubs.org
HBTU-DIEASolid-phase synthesis of piperazine amides 5z.com

This table outlines common reagent combinations used for the synthesis of amide derivatives, a key transformation for modifying the carboxylic acid group of the title compound.

Preparation of Chiral Piperidine Scaffolds for Drug Design

Chiral piperidine scaffolds are highly valued structural motifs in medicinal chemistry, present in a large number of approved pharmaceutical agents. researchgate.netresearchgate.net Incorporating a chiral piperidine core, such as that from this compound, into a drug candidate can offer several advantages. These include the ability to modulate physicochemical properties like solubility and lipophilicity, enhance biological activity and selectivity for the target receptor, improve pharmacokinetic profiles, and reduce off-target toxicity. researchgate.netdoaj.org The rigid, three-dimensional structure of the piperidine ring can orient substituents in a precise manner, leading to optimal interactions with biological macromolecules. researchgate.net The strategic use of such chiral scaffolds is a promising approach for discovering new small molecule therapeutics to combat a wide range of diseases. researchgate.netdoaj.org

Synthesis of N-Aryl-Substituted Azacycles from Cyclic Ethers

A facile and efficient method for synthesizing N-aryl-substituted azacycles, including piperidines, involves the reaction of arylamines with cyclic ethers. acs.orgnih.gov This approach provides a metal-free pathway to these important nitrogen-containing heterocycles. acs.orgnih.govx-mol.com In a notable example, various arylamines are treated with cyclic ethers like tetrahydrofuran in the presence of phosphorus oxychloride (POCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the corresponding five- and six-membered azacycles in high yields. acs.orgnih.govx-mol.com The combination of POCl₃ and DBU is critical for the success of this transformation. acs.org

Alternative reagents have also been explored for this type of conversion. For instance, TiCl₄ and DBU can be used to convert N-alkyl protected arylamines and cyclic ethers into N-aryl substituted azacycles. rsc.orgnih.gov This method is effective for various N-alkyl protected arylamines, such as N-methyl-, N-ethyl-, and N-isopropyl arylamines, affording the desired products in high yields. rsc.org Other non-metal catalysts like B(C₆F₅)₃ in combination with p-toluenesulfonic acid (pTSA·H₂O) have also been successfully employed. nih.gov

Catalyst/Reagent SystemSubstratesProduct TypeKey Features
POCl₃ / DBUArylamines, Cyclic EthersN-Aryl AzacyclesMetal-free, high yields. acs.orgnih.govx-mol.com
TiCl₄ / DBUN-Alkyl Protected Arylamines, Cyclic EthersN-Aryl AzacyclesEffective for various protecting groups. rsc.orgnih.gov
B(C₆F₅)₃ / pTSA·H₂OAromatic Amines, Cyclic EthersN-Aryl AzacyclesTolerates electron-withdrawing groups. nih.gov

Radical-Mediated Intermolecular Annulations in Piperidine Synthesis

Radical-mediated reactions provide a powerful tool for the synthesis of piperidine rings. These methods often involve the cyclization of radical intermediates generated under specific conditions. For instance, the combination of photoredox catalysis, cobaloxime, and amine catalysis can mediate a radical cyclization of aldehydes with pendant alkenes to form six-membered rings. organic-chemistry.org Another approach involves the use of samarium diiodide (SmI₂) to mediate the addition-elimination of piperidine N-α-radicals with arylacetylene sulfones, leading to α-arylacetylene-substituted piperidines. rsc.org

Copper catalysis has also been utilized in radical-mediated intermolecular annulations for piperidine synthesis. nih.gov These reactions demonstrate the versatility of radical chemistry in constructing complex heterocyclic systems.

Enantiospecific Synthesis of 2-Substituted Carboxypiperidines from Amino Acids

Chiral amino acids serve as excellent starting materials for the enantiospecific synthesis of 2-substituted carboxypiperidines. This strategy leverages the inherent chirality of the amino acid to produce enantiomerically pure piperidine derivatives. One methodology involves the alkylation of an amine derived from an amino acid with a dihaloalkane to form the piperidine ring in high yields. nih.govresearchgate.netresearchgate.net This approach allows for the synthesis of 2-substituted carboxypiperidines with a known stereochemistry. nih.govresearchgate.netresearchgate.net

A feasible route to access chiral 2-substituted piperidine-4-carboxylic acids from N-Cbz protected amino acid derivatives and Meldrum's acid has also been established. researchgate.net Furthermore, a recent two-step strategy combines enzymatic oxidation and radical cross-coupling, starting from commercially available enantiopure 2- and 3-carboxylated piperidines, to create complex substituted piperidines. acs.org

Palladium-Catalyzed Oxidative Annulation in Piperidine Formation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the formation of piperidine rings through oxidative annulation. These reactions often involve the activation of C-H bonds. For example, a palladium-catalyzed aerobic oxidative annulation of indoles has been described where the electronic nature of a pyridine (B92270) ligand is crucial. nih.gov The mechanism is thought to proceed through an initial indole (B1671886) palladation, followed by migratory insertion and beta-hydrogen elimination. nih.gov

Another strategy involves the palladium-catalyzed transannular C–H functionalization of alicyclic amines. nih.gov This approach utilizes the coordination of the amine's nitrogen to the palladium center to direct C-H activation at a remote site, leading to the formation of a bicyclic palladacycle intermediate. nih.gov This method has been applied to the synthesis of novel derivatives of bioactive molecules. nih.gov

Reaction TypeCatalyst SystemKey Mechanistic StepApplication
Aerobic Oxidative AnnulationPalladium with Pyridine LigandIndole PalladationSynthesis of annulated indoles. nih.gov
Transannular C-H FunctionalizationPalladium ComplexAmine-directed C-H activationLate-stage functionalization of bioactive amines. nih.gov
Asymmetric Carbenylative AminationPalladium / GF-Phos-Access to chiral pyrrolidines and piperidines. acs.org

Enantioselective Cyanidation of Fluorosubstituted Amines

A notable method for the synthesis of chiral piperidines involves the enantioselective cyanidation of fluorosubstituted amines. nih.gov This process, catalyzed by a chiral copper(II) complex, produces aminonitriles which can then undergo cyclization to form chiral piperidines in the presence of a reducing agent like DIBAL-H. nih.gov This strategy has been successfully applied to the asymmetric synthesis of the anticancer drug Niraparib. nih.gov While cyanide is a key reagent in this transformation, other methods focus on cyanide-free approaches for synthesizing chiral nitriles. nih.gov The addition of cyanide to imines, followed by oxidation, can also lead to the formation of amides. researchgate.net

Iron-Catalyzed Reductive Amination for Piperidine Construction

Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for organic synthesis. Iron-catalyzed reductive amination of carbonyl compounds provides a valuable route for constructing piperidine rings. researchgate.net For instance, the reductive amination of ketones and aldehydes with ammonia, using a specific iron complex on an N-doped SiC support, can produce primary amines with high functional group tolerance. researchgate.net This method can be adapted for the synthesis of cyclic amines.

A convenient iron-catalyzed reductive amination using paraformaldehyde as both a methylation and reducing agent allows for the synthesis of N-methylamines from nitroarenes, a process that can be extended to the modification of bioactive molecules. nih.gov Reductive amination reactions using mild reducing agents like sodium triacetoxyborohydride (B8407120) are also widely employed in the synthesis of complex piperidine-containing structures. nih.gov

Multicomponent Reactions for Highly Functionalized Piperidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates portions of all the starting materials. frontiersin.org This strategy is exceptionally powerful for the rapid generation of diverse and highly functionalized piperidine scaffolds. researchgate.netnih.gov

Several MCRs have been developed for piperidine synthesis. A one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by TMSI or saccharin, can produce highly substituted piperidines in moderate to good yields. researchgate.net Another example is the Ugi four-component reaction (U-4CR), which has been used in the solid-phase synthesis of N-substituted pyrrolidinones tethered to N-substituted piperidines. acs.org The Petasis three-component reaction, coupling an aldehyde, an amine, and a boronic acid, is another versatile MCR that can be used to build complex molecular scaffolds that can be further elaborated into piperidine-containing structures. nih.gov

MCR TypeReactantsCatalyst/ConditionsProduct
Domino Reactionβ-Ketoesters, Aromatic Aldehydes, Aromatic AminesTMSI or SaccharinHighly Functionalized Piperidines. researchgate.net
Ugi Four-Component Reaction (U-4CR)Resin-bound Glutamic Acid, etc.Solid-Phase SynthesisN-Substituted Pyrrolidinone-Tethered Piperidines. acs.org
Petasis Three-Component ReactionAldehyde, Amine, Boronic Acid-Multifunctional Amine Scaffolds. nih.gov

Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the mechanistic pathways is crucial for optimizing reaction conditions and achieving the desired product with high yield and purity.

A plausible synthetic route to a piperidine-2-carboxylic acid scaffold involves a sequence of acylation, enzymatic hydrolysis, and deprotection steps. This approach is particularly useful for introducing chirality early in the synthesis.

Acylation: The synthesis can begin with the acylation of a suitable precursor. Enzymatic N-acylation has emerged as a valuable tool for the selective acylation of amines. depositolegale.itresearchgate.net For example, an acylase from Cyclobacterium marinum has been shown to catalyze the N-acylation of glycosamine with a range of carboxylic acids under physiological conditions. researchgate.netacs.org This enzymatic approach offers high selectivity and avoids the need for protecting groups. depositolegale.it

Enzymatic Hydrolysis: Following acylation, enzymatic hydrolysis can be employed to resolve a racemic mixture of N-protected piperidine derivatives. Liver acetone (B3395972) powders (LAPs) have been used as a source of hydrolases to biocatalyze the hydrolysis of N-protected-2-hydroxymethylpiperidine acetates. researchgate.net The enantioselectivity of this step is influenced by the nature of the protecting group and the reaction conditions, such as the choice of co-solvent and pH. researchgate.net This step is crucial for obtaining an enantiomerically pure piperidine scaffold.

Deprotection: The final step in forming the piperidine-2-carboxylic acid core is the removal of any protecting groups. In peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) group is commonly removed using a secondary amine like piperidine. mdpi.com The mechanism involves the removal of the acidic proton at the 9-position of the fluorene (B118485) ring by the base, followed by β-elimination. researchgate.net For the synthesis of a piperidine carboxylic acid, a different protecting group strategy would be necessary, but the principle of a deprotection step to unmask the final functional groups remains. For instance, a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen could be removed under acidic conditions. google.com

Once the piperidine-2-carboxylic acid scaffold is obtained, N-ethylation can be achieved through various methods, such as reductive amination of the piperidine nitrogen with acetaldehyde (B116499) or direct alkylation with an ethyl halide.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of 1-Ethylpiperidine-2-carboxylic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete picture of the molecule's carbon-hydrogen framework. While specific, publicly available spectral assignments for this compound are limited, the expected chemical shifts and coupling patterns can be accurately predicted based on its structure and data from analogous piperidine (B6355638) compounds. researchgate.netiaea.org

¹H-NMR Spectroscopy: The proton spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift. The protons on the carbon adjacent to the carbonyl group and the nitrogen atom are also shifted downfield due to the electron-withdrawing effects of these functional groups. The ethyl group attached to the nitrogen will show a characteristic quartet and triplet pattern.

Table 1: Predicted ¹H-NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-COOH > 10.0 Broad Singlet Chemical shift is concentration and solvent dependent.
H-2 (Piperidine Ring) 3.0 - 3.5 Doublet of Doublets Alpha to both carbonyl and nitrogen.
-N-CH₂ -CH₃ 2.5 - 3.0 Quartet Methylene protons of the ethyl group.
Piperidine Ring Protons (H-3 to H-6) 1.5 - 2.5 Multiplets Complex overlapping signals from the ring protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value). pressbooks.pub Carbons directly bonded to the nitrogen atom also exhibit significant downfield shifts.

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-C OOH 170 - 180 Carbonyl carbon, highly deshielded. pressbooks.pub
C-2 (Piperidine Ring) 60 - 70 Alpha to both carbonyl and nitrogen.
-N-C H₂-CH₃ 45 - 55 Methylene carbon of the ethyl group.
C-6 (Piperidine Ring) 45 - 55 Carbon adjacent to the nitrogen.
Piperidine Ring Carbons (C-3, C-4, C-5) 20 - 40 Aliphatic carbons of the ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed, as they are well-suited for polar, non-volatile molecules. google.comgoogle.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental formula. For the free base form of this compound (C₈H₁₅NO₂), the protonated molecule [M+H]⁺ would be the primary ion observed. This technique is crucial for confirming the identity of the compound and distinguishing it from isomers. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, revealing details about the molecule's substructures.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal method for purity assessment and identity confirmation. Ultra-Performance Liquid Chromatography (UPLC) is a modern adaptation that uses smaller particle-size columns to achieve faster analysis times, greater resolution, and higher sensitivity compared to traditional HPLC. waters.comresearchgate.net

Given that this compound is a cyclic amino acid analog, UPLC methods developed for amino acid analysis are highly applicable. waters.comyoutube.com These methods often involve pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to form stable derivatives that exhibit enhanced chromatographic retention on reversed-phase columns and improved ionization efficiency for MS detection. waters.comnih.gov The separation is typically performed on a high-efficiency column, such as a Bridged Ethyl Hybrid (BEH) C18 column, which is specifically tested for amino acid separations. waters.com

Chromatographic Techniques for Purification and Analysis

Chromatography is fundamental to both the analysis and purification of this compound. Different chromatographic techniques are employed to profile the compound, quantify its purity, and identify any related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For profiling this compound, reversed-phase HPLC is a common approach. A patent for a related compound utilized a Phenomenex Luna C18 column with a mobile phase consisting of aqueous diethylamine (B46881) and acetonitrile, demonstrating a typical setup for such analyses. google.com

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange properties, can also offer unique selectivity for separating polar, ionizable compounds and their isomers. helixchrom.comsielc.com For very similar compounds like pipecolic acid (piperidine-2-carboxylic acid), HPLC methods may also employ derivatization to create fluorescent derivatives, allowing for highly sensitive detection. nih.gov

Table 3: Representative HPLC Method for Piperidine Carboxylic Acid Analysis

Parameter Condition Reference
Column Reversed-Phase C18 (e.g., Phenomenex Luna C18, 5 µm) google.com
Mobile Phase A 0.05% Diethylamine in Water google.com
Mobile Phase B Acetonitrile google.com
Detection UV or Mass Spectrometry (MS)

| Mode | Gradient or Isocratic Elution | |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's high polarity and low volatility, due to the carboxylic acid and amine functional groups, prevent it from being readily vaporized for passage through a GC column.

To perform impurity profiling using GC-MS, a derivatization step is necessary. The most common approach is esterification of the carboxylic acid group, for example, by reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. This transformation significantly increases the compound's volatility, making it amenable to GC analysis. Once derivatized, the resulting ester can be separated from other volatile impurities on a standard GC column and identified by its mass spectrum. This approach is particularly useful for detecting and quantifying small, non-polar impurities that may be present from the synthesis process.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

In the solid state or in concentrated solutions, the IR spectrum of this compound is expected to show features characteristic of both the carboxylic acid moiety and the N-substituted piperidine ring. The carboxylic acid O-H stretch typically appears as a very broad band in the 2500–3300 cm⁻¹ region, a result of strong intermolecular hydrogen bonding which can form dimeric structures. The carbonyl (C=O) stretching vibration is a strong, sharp band typically observed around 1700-1730 cm⁻¹. Another key feature is the C-O stretching vibration, which is coupled with O-H in-plane bending, appearing in the 1210–1320 cm⁻¹ range.

The piperidine ring and the N-ethyl group contribute to the C-H stretching vibrations, which are typically found in the 2850–3000 cm⁻¹ region. The tertiary amine (C-N) stretching vibration of the N-ethylated piperidine ring is expected in the fingerprint region, generally between 1266-1382 cm⁻¹. researchgate.net

Raman spectroscopy offers complementary information. While the polar O-H and C=O bonds give strong signals in the IR spectrum, the less polar C-C and C-H bonds of the piperidine ring and ethyl group often produce more intense bands in the Raman spectrum. The C-C and C-N stretching vibrations of the piperidine ring are expected between 1200 cm⁻¹ and 1650 cm⁻¹. researchgate.net The symmetric C=O stretch may also be observed, though often weaker than in the IR spectrum. Analysis of the Raman spectrum can be particularly useful for studying the conformation of the piperidine ring in different environments. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500 - 3300 Broad, Strong
C-H Stretch Alkane (Ethyl & Piperidine) 2850 - 3000 Medium to Strong
C=O Stretch Carboxylic Acid 1700 - 1730 Strong
C-O Stretch Carboxylic Acid 1210 - 1320 Medium

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretch Alkane (Ethyl & Piperidine) 2850 - 3000 Strong
C-C Stretch Piperidine Ring 1200 - 1450 Medium to Strong

X-ray Crystallography for Solid-State Structural Determination

For derivatives of piperidine-2-carboxylic acid, the piperidine ring typically adopts a chair conformation, which is its most stable form. researchgate.net The substituents—the carboxylic acid at C2 and the ethyl group at N1—can be oriented in either axial or equatorial positions. The relative stereochemistry and the specific conformation adopted are influenced by steric and electronic factors to minimize intramolecular strain.

In the crystal lattice of its hydrochloride salt, the carboxylic acid group is expected to participate in strong intermolecular hydrogen bonding. These interactions, often involving the chloride counter-ion (O-H···Cl), play a crucial role in stabilizing the crystal packing. The orientation of the N-ethyl group can also influence how the molecules pack in the crystal. Studies on related compounds show that molecules can be linked into complex three-dimensional networks through a combination of strong hydrogen bonds and weaker C-H···O interactions. researchgate.net

Chiroptical Methods for Enantiomeric Excess Determination

This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers, (R) and (S). The quantification of the relative amounts of these enantiomers in a mixture, known as the enantiomeric excess (ee), is critical. Chiroptical methods are essential for this purpose.

The determination of enantiomeric excess is commonly achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). heraldopenaccess.us This method physically separates the two enantiomers, allowing for their individual quantification. Another approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard achiral chromatography. heraldopenaccess.us

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra, and the magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. nih.gov This allows for a rapid and non-destructive determination of optical purity.

Optical resolution refers to the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual, optically pure enantiomers. For carboxylic acids like this compound, a common and effective method is the formation of diastereomeric salts.

This technique involves reacting the racemic acid with a single, pure enantiomer of a chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. google.com Commonly used resolving agents for similar piperidine derivatives include chiral acids like di-benzoyl-L-tartaric acid or (S)-mandelic acid when resolving a racemic piperidine base. google.com Conversely, a chiral amine would be used to resolve a racemic carboxylic acid.

Biological and Pharmacological Research Applications

Mechanism of Action and Molecular Targets

The mechanisms through which piperidine-containing compounds exert their effects are diverse, involving interactions with various molecular targets. The specific activities of 1-Ethylpiperidine-2-carboxylic acid itself are not extensively detailed in the literature, but the behavior of structurally related compounds offers significant insights into its potential mechanisms of action.

The piperidine (B6355638) scaffold is a common feature in molecules designed to inhibit specific enzymes. For instance, certain novel piperidine-carboxamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) researchgate.net. The sEH enzyme is involved in the metabolism of arachidonic acid, and its inhibition can lead to reduced blood pressure researchgate.netresearchgate.net. The inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs, as this enzyme is responsible for producing prostaglandins (B1171923) that mediate pain and inflammation nih.gov.

Research on various carboxylic acid derivatives has demonstrated potent inhibitory activity against COX enzymes. One study found that a carboxylic acid derivative with a furyl moiety was a highly potent COX-2 inhibitor, with a calculated selectivity index significantly higher than the standard drug celecoxib nih.gov. This highlights the potential for carboxylic acid-containing piperidines, like this compound, to serve as a foundational structure for the development of targeted enzyme inhibitors.

Piperidine derivatives are known to bind to and modulate a variety of receptors in the central nervous system and periphery. Arylsulfonamide derivatives of (aryloxy)ethylpiperidines have been developed as potent antagonists for the 5-HT7 receptor, indicating the utility of the ethylpiperidine scaffold in designing ligands for G-protein coupled receptors with potential applications in CNS disorders. A class of piperidine carboxamides has been identified as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key sensor for irritants and a therapeutic target for pain and itch nih.gov. These compounds bind to a hydrophobic site at the interface of several transmembrane segments nih.gov. Furthermore, other piperidine-2-carboxamides have been characterized as positive allosteric modulators of the serotonin (B10506) 5-HT2C receptor nih.gov.

The therapeutic effects of many anti-inflammatory agents stem from their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) nih.gov. These enzymes are crucial for the metabolism of arachidonic acid into inflammatory mediators, including prostaglandins and leukotrienes nih.gov. By inhibiting these enzymes, compounds can effectively reduce the production of these mediators, thereby mitigating inflammation and pain nih.gov. Piperidine derivatives, through their potential role as COX inhibitors, can thus play a significant role in modulating the inflammatory response researchgate.netnih.gov. For example, the piperidine derivative CLEFMA has been shown to suppress pro-inflammatory cytokines and COX-2 expression, key components of the inflammatory pathway nih.gov.

Therapeutic Potential and Drug Discovery

The piperidine nucleus is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals across various therapeutic areas nih.govmdpi.com. Its structural versatility makes it a valuable starting point for designing new drugs with specific biological activities chemimpex.com.

This compound is noted as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders chemimpex.com. The broader class of piperidine derivatives has demonstrated significant potential in this area. Dopamine receptor modulators, which are crucial in managing neurodegenerative diseases like Parkinson's, often feature a piperidine or related N-arylpiperazine core researchgate.net. The ability of the piperidine scaffold to be incorporated into molecules that can cross the blood-brain barrier and interact with CNS targets like the 5-HT7 receptor further underscores its importance in the development of new neuromodulatory agents .

A substantial body of research has demonstrated the anticancer and cytotoxic potential of piperidine-containing compounds nih.govnih.govresearchgate.netresearchgate.net. These derivatives have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those from glioma, breast, kidney, lung, and prostate cancers nih.gov. The mechanisms behind these anticancer effects can involve the induction of apoptosis (programmed cell death) and the modulation of critical signaling pathways such as NF-κB and PI3k/Akt nih.gov.

Studies have evaluated the antiproliferative effects of highly functionalized piperidines against various cancer cell lines, with some derivatives showing significant activity. For example, one piperidine derivative demonstrated a 50% growth inhibition (GI50) at a concentration of 0.4 µg/mL against the 786-0 renal cancer cell line, indicating high potency nih.gov. Other research has identified piperazine-vindoline derivatives with potent cytotoxic activity, with GI50 values below 2 µM on nearly all cell lines tested mdpi.com. One such compound showed a GI50 of 1.00 µM on the MDA-MB-468 breast cancer cell line mdpi.com. This demonstrates the significant potential of the piperidine scaffold as a basis for the development of novel anticancer agents.

Cytotoxic Activity (GI₅₀) of Selected Piperidine Derivatives Against Various Cancer Cell Lines
CompoundCell LineCancer TypeGI₅₀ (µM)Source
Piperidine Derivative 16786-0Renal Cancer~0.4 µg/mL* nih.gov
Vindoline-Piperazine Derivative 23MDA-MB-468Breast Cancer1.00 mdpi.com
Vindoline-Piperazine Derivative 25HOP-92Non-Small Cell Lung Cancer1.35 mdpi.com
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549Lung Cancer32.43 researchgate.netresearchgate.net

*Note: Original data reported in µg/mL. Conversion to µM depends on the specific molecular weight of the compound, which was not provided in the source.

Antiviral Properties and Applications in Infectious Diseases

While direct research specifically detailing the antiviral properties of this compound is not extensively documented in current literature, the broader family of pipecolic acid derivatives and related heterocyclic compounds has been a source of investigation for antiviral agents. researchgate.net The pipecolic acid nucleus is a core structural component in many biologically active systems. researchgate.netuaeu.ac.ae Research into novel heterocyclic compounds, including derivatives of indole (B1671886) and piperidine, has shown promise in identifying molecules with significant antiviral activity against a range of DNA and RNA viruses.

For instance, studies on novel indolylthiosemicarbazides and their cyclized 4-thiazolidinone derivatives, which feature heterocyclic ring systems, have demonstrated notable activity against Coxsackie B4 virus. nih.gov Similarly, other research has focused on synthesizing epoxybenzooxocinopyridine derivatives to test their ability to inhibit the replication of the SARS-CoV-2 virus in cell cultures. nih.gov Although most compounds in one such study did not show activity, one derivative demonstrated an ability to inhibit the virus-induced cytopathic effect, highlighting the potential of complex heterocyclic structures in antiviral drug discovery. nih.gov These examples underscore the ongoing exploration of heterocyclic scaffolds, a broad category that includes piperidine derivatives, in the search for new therapeutic options for infectious diseases.

Inhibition of Soluble Epoxide Hydrolase (sEH)

The piperidine ring system is a key structural feature in the design of potent inhibitors of soluble epoxide hydrolase (sEH). nih.govebi.ac.uk The sEH enzyme is a therapeutic target for managing inflammation, pain, and cardiovascular diseases because it metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). researchgate.netnih.gov Inhibiting sEH maintains higher levels of these beneficial EETs. nih.gov

A variety of potent sEH inhibitors have been developed through chemical synthesis. nih.gov Studies have described series of conformationally restricted inhibitors of human sEH, with some compounds demonstrating inhibitory potencies in the nanomolar range. ebi.ac.uk For example, N-(1-Acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea (B33335) was identified as a potent inhibitor. ebi.ac.uk Furthermore, research into piperazine (B1678402)/piperidine amides of chromone-2-carboxylic acid has identified new lead structures for sEH inhibition. acgpubs.org One such derivative, featuring a benzyl (B1604629) piperidine on the amide side, showed concentration-dependent inhibition of sEH, paving the way for the development of new analogues with improved activity. acgpubs.org These findings establish the piperidine carboxylic acid scaffold as a promising platform for designing effective sEH inhibitors.

Application as a Lead Structure in Drug Discovery

This compound and its parent compound, pipecolic acid, serve as valuable scaffolds or "lead structures" in drug discovery. researchgate.netchemimpex.com A lead compound is a chemical that has pharmacological activity and serves as the starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic properties. libretexts.org this compound is described as an essential building block for developing various bioactive molecules due to its unique properties. chemimpex.com

The piperazine-2-carboxylic acid scaffold, which is structurally related, is considered a pharmacologically important core found in several approved drugs. 5z.com Its constrained structure with multiple points for chemical modification makes it well-suited for creating large combinatorial libraries for high-throughput screening. 5z.com Similarly, piperidine-containing derivatives have been identified as novel lead structures for developing inhibitors against therapeutic targets like soluble epoxide hydrolase (sEH). acgpubs.org The utility of the pipecolic acid framework as a central component in biologically active agents highlights its importance as a foundational structure in the design and development of new medicines. uaeu.ac.ae

Studies on Pipecolic Acid Derivatives and their Bioactivity Profile

Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives are cyclic non-protein amino acids that are of significant interest to the pharmaceutical and chemical industries. researchgate.netuaeu.ac.ae The pipecolic acid nucleus is a central structural component in numerous biological systems and serves as a precursor for the biosynthesis of various metabolites. uaeu.ac.aenih.gov This scaffold is found in many natural and synthetic bioactive molecules, including some antibiotics, terpenoids, and alkaloids. researchgate.net

The bioactivity of pipecolic acid derivatives is diverse. For example, research has been conducted on selective inhibitors of the TNF-alpha converting enzyme (TACE) based on 4-hydroxy and 5-hydroxy pipecolate hydroxamic acid scaffolds. nih.gov These compounds have potential applications in treating inflammatory diseases. Furthermore, derivatives such as 4-alkylpiperidine-2-carboxamides have been developed as positive allosteric modulators of the serotonin 5-HT2C receptor, demonstrating a role in neuromodulation. nih.gov The wide distribution of pipecolic acid derivatives in nature and the broad range of biological activities they exhibit confirm their importance as a privileged scaffold in medicinal chemistry. researchgate.net

Pharmacological Profiling and Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drugs by identifying which parts of a molecule are essential for its biological activity. For derivatives of piperidine-2-carboxylic acid, SAR studies have provided key insights in various therapeutic areas.

In the development of serotonin 5-HT2C receptor positive allosteric modulators, SAR studies on the 4-alkylpiperidine-2-carboxamide scaffold revealed that the length of the alkyl chain at the 4-position was critical for activity. nih.gov Shorter alkyl chains failed to produce the desired allosteric modulation, indicating specific spatial requirements in the receptor's binding pocket. nih.gov

Similarly, in the design of soluble epoxide hydrolase (sEH) inhibitors, SAR has been explored to enhance potency. Studies on piperidine-based inhibitors showed that the nature of the substituent group interacting with a specific site (the S1' site) of the enzyme dramatically influences inhibitory potency and selectivity. nih.gov The esterification of a carboxylic acid group, for example, can lead to a complete loss of biological activity, indicating that the acidic proton may be vital for a hydrogen bond or salt bridge interaction with the receptor. drugdesign.org

Impact of Alkyl Substitutions on Biological Activity

The nature of the alkyl group at the 1-position of the piperidine ring plays a crucial role in determining the biological activity and receptor selectivity of its derivatives. While specific research on this compound is limited, studies on analogous piperidine structures offer valuable insights. For instance, research on 4-(2-aminoethyl)-2-phenylpiperidine derivatives has shown that the size of the N-alkyl substituent can significantly influence affinity for sigma (σ) receptors. In this series, piperidine derivatives bearing an ethyl moiety at the nitrogen atom displayed higher affinity for the σ2 receptor. This suggests that the ethyl group may confer a degree of selectivity for certain receptor subtypes.

In contrast, the introduction of a smaller methyl group at the same position resulted in high affinity for the σ1 receptor. This highlights a structure-activity relationship (SAR) where even a subtle change in the alkyl chain length—from a methyl to an ethyl group—can shift the receptor affinity profile of the molecule. These findings underscore the importance of the N-alkyl substituent in modulating the interaction of piperidine derivatives with their biological targets.

Comparison with Structurally Similar Compounds and Analogues

The pharmacological effects of this compound can be contextualized by comparing it with structurally related compounds. The broader family of piperidine derivatives has been extensively investigated for a range of biological activities. For example, certain aralkyl piperidine compounds have been identified as potent ligands for serotonin receptors, specifically the 5-HT1A and 5-HT7 subtypes, and also exhibit significant serotonin reuptake inhibition. This dual activity is a sought-after characteristic in the development of novel antidepressants.

Furthermore, piperine, a naturally occurring alkaloid containing a piperidine moiety, has demonstrated a wide array of pharmacological effects, including anticancer properties. The piperidine ring within these diverse structures is a key pharmacophoric element that contributes to their biological activity. By analyzing the activity of these analogues, researchers can infer the potential therapeutic applications of this compound and design synthetic strategies to optimize its pharmacological profile.

Optimization of Potency and Selectivity through SAR

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For piperidine derivatives, SAR exploration has revealed key structural features that govern potency and selectivity. Modifications at various positions of the piperidine ring, as well as alterations to the carboxylic acid group at the 2-position (e.g., esterification or amidation), can dramatically alter the compound's interaction with its biological target.

For instance, in the development of nociceptin opioid receptor (NOP) ligands, SAR studies of N-piperidinyl indoles showed that the position of substituents on the indole ring affects their intrinsic activity and opioid receptor selectivity. This systematic approach of modifying a chemical scaffold and evaluating the resulting changes in biological activity is essential for developing compounds with improved therapeutic indices. While specific SAR data for this compound is not extensively documented in publicly available literature, the principles derived from related piperidine series provide a roadmap for its potential optimization.

In Vitro and In Vivo Pharmacological Assays

To characterize the pharmacological profile of a compound like this compound, a battery of in vitro and in vivo assays is employed. These assays provide crucial data on its potency, selectivity, and potential therapeutic effects.

Receptor-Binding Assays and IC50 Calculations

Receptor-binding assays are a cornerstone of pharmacological research, used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the target receptor and a radiolabeled ligand that is known to bind to that receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of the radiolabeled ligand.

Table 1: Illustrative Receptor Binding Affinity of a Structurally Related Aralkyl Piperidine Derivative

CompoundTarget ReceptorBinding Affinity (Ki, nM)
5a 5-HT1A0.46
5-HT72.7

Note: Data is for a structurally related aralkyl piperidine derivative, not this compound, and is provided for illustrative purposes.

Cell Line Studies (e.g., Cancer Cell Lines)

In vitro cell line studies are critical for assessing the cytotoxic or antiproliferative effects of a compound. These studies involve treating various cancer cell lines with the test compound and measuring its effect on cell viability and growth. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in these assays.

The piperidine scaffold is present in numerous compounds with demonstrated anticancer activity. For instance, piperine has been shown to inhibit the proliferation of various cancer cell lines, including lung (A549), prostate (LNCaP, PC-3, DU-145), and breast (MCF-7, MDA-MB-231) cancer cells. Furthermore, certain platinum(II) complexes bearing piperidine ligands have exhibited inhibiting abilities on Hep-G2 (liver), RD (rhabdomyosarcoma), and Fl (amnion) cancer cell lines, with IC50 values in the low microgram per milliliter range.

While specific data for this compound is lacking, the known anticancer properties of other piperidine-containing molecules suggest that it would be a candidate for evaluation in similar cancer cell line studies.

Table 2: Cytotoxic Activity of a Piperidine-Containing Platinum(II) Complex in Various Cancer Cell Lines

Cell LineIC50 (μg/mL)
Hep-G21.70
RD9.41
Fl3.25

Note: Data is for a cis-platinum(II) complex bearing a piperidine ligand, not this compound, and is provided for illustrative purposes.

Animal Models for Neurotransmitter Release Studies

To understand the in vivo effects of a compound on the central nervous system, animal models are often used to study changes in neurotransmitter levels. Techniques like in vivo microdialysis allow for the sampling of extracellular fluid from specific brain regions of a freely moving animal. The collected samples can then be analyzed to measure the concentrations of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.

Studies on piperine have shown that it can modulate several neurotransmitter systems. For example, chronic administration of piperine has been found to significantly increase dopamine and serotonin levels in the hypothalamus and hippocampus of rats, suggesting potential antidepressant-like activities. While direct evidence for this compound is not available, its structural similarity to other neuroactive piperidines suggests that investigating its effects on neurotransmitter release in animal models would be a logical step in its pharmacological characterization. Such studies would provide valuable information on its potential to treat neurological and psychiatric disorders.

Inhibition Studies of Enzymes (e.g., sEH)

Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition studies for this compound. While the broader class of piperidine-containing molecules has been investigated for inhibitory effects against various enzymes, including soluble epoxide hydrolase (sEH), research specifically characterizing the inhibitory profile of this compound is not found in the reviewed sources. General information suggests that piperidine derivatives are of interest in pharmaceutical research, but specific data on enzyme inhibition constants (such as IC₅₀ or Kᵢ values) for this compound remains unelucidated in the provided search context.

Pharmacokinetic and Pharmacodynamic Considerations

Detailed pharmacokinetic and pharmacodynamic data for this compound are not available in the current body of scientific literature. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific mechanism of action and therapeutic effects in biological systems, has not been publicly reported.

The relationship between the chemical structure of this compound and its bioavailability has not been specifically studied in the available research. While it is a general principle in medicinal chemistry that the physicochemical properties of a compound—such as its lipophilicity, polarity, and molecular size—dictated by its structure influence its bioavailability, no empirical data or predictive studies for this compound were found. The presence of the ethyl group on the piperidine nitrogen and the carboxylic acid at the 2-position are structural features that would be expected to affect its absorption and distribution, but specific details remain uninvestigated.

Computational Chemistry and Cheminformatics

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.com This method is instrumental in drug discovery for forecasting the binding mode and affinity of a small molecule ligand, such as 1-Ethylpiperidine-2-carboxylic acid, to a macromolecular target, like a receptor. nrfhh.com The process involves sampling various conformations of the ligand within the active site of the protein and then ranking these conformations using a scoring function, which estimates the binding affinity. nrfhh.com

While specific molecular docking studies focused solely on this compound are not extensively detailed in the available literature, the binding of similar piperidine (B6355638) derivatives to opioid receptors, particularly the µ-opioid receptor (MOR), has been a subject of computational investigation. tandfonline.comnih.gov These studies provide a framework for predicting how this compound might interact with these receptors.

A crucial interaction for ligands binding to opioid receptors is the formation of an ionic bond between a protonatable nitrogen atom on the ligand and the highly conserved aspartic acid residue (Asp147 in the µ-OR) in transmembrane helix 3. nih.govmdpi.com For this compound, the tertiary amine in the piperidine ring would serve as this protonatable nitrogen. Docking simulations of various piperidine derivatives have shown that, in addition to this key salt bridge, binding is stabilized by interactions with a well-defined binding pocket. tandfonline.com This pocket is formed by residues within the transmembrane helices of the receptor. tandfonline.com

Key amino acid residues that frequently engage with piperidine-based ligands in the µ-opioid receptor include:

Q124

W133

I144

D147

Y148

M151

V236

I296

H297

W318

I322

Docking studies allow for the calculation of a binding affinity score, often expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. For a series of novel 4-amino methyl piperidine derivatives, these scores ranged from -8.13 to -13.37 kcal/mol, indicating strong binding potential. tandfonline.com It is hypothesized that this compound would also exhibit significant binding affinity, driven by the foundational piperidine scaffold. The ethyl group at the N1 position and the carboxylic acid group at the C2 position would further influence the binding orientation and interactions with specific sub-pockets within the receptor.

Receptor TargetKey Interacting ResidueInteraction TypePredicted Ligand Feature Involved
µ-Opioid Receptor (MOR)D1473.32Ionic Bond / Salt BridgeProtonated Piperidine Nitrogen
µ-Opioid Receptor (MOR)Y1483.33, H2976.52Hydrogen BondCarboxylic Acid Group
µ-Opioid Receptor (MOR)W133, M151, V236, W318, I322Hydrophobic/van der WaalsPiperidine Ring, Ethyl Group

Quantum Chemical Calculations for Molecular Interactions

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules at the atomic level. mongoliajol.infomdpi.comsubstack.com These methods solve approximations of the Schrödinger equation to provide a detailed understanding of molecular properties that govern intermolecular interactions. mongoliajol.info

For this compound, QC calculations can be employed to:

Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule to find its most stable conformation.

Calculate Electronic Properties: Analyze the distribution of electrons within the molecule to predict its behavior. This includes calculating the molecular electrostatic potential (ESP), which identifies electron-rich (negative potential) and electron-poor (positive potential) regions. The ESP map is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. mongoliajol.infonih.gov The oxygen atoms of the carboxylic acid group and the nitrogen atom of the piperidine ring would be regions of negative potential, attractive to hydrogen bond donors, while the acidic proton and protons on the piperidine ring would be regions of positive potential.

Analyze Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons, providing insight into its chemical reactivity and interaction with biological targets. mdpi.com

Quantify Interaction Energies: Calculate the binding energy of hydrogen bonds and other non-covalent interactions between the ligand and specific amino acid residues of a receptor. nih.gov For example, the strength of the hydrogen bond between the carboxylic acid group of the ligand and a donor/acceptor residue in the receptor can be precisely estimated. mongoliajol.info

These quantum-level insights are invaluable for understanding the specific forces that drive ligand binding and can be used to refine parameters for more computationally efficient methods like molecular docking and molecular dynamics. mdpi.com

Pharmacophore Model Development and Refinement

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These models are a cornerstone of rational drug design and virtual screening. nih.gov Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.govbiointerfaceresearch.com

For ligands targeting opioid receptors, a common pharmacophore model includes several key features derived from the structures of potent agonists like morphine and fentanyl. researchgate.netamanote.com A hypothetical pharmacophore model relevant for this compound and its analogs would likely include:

A Positively Ionizable (PI) Feature: Representing the protonated tertiary amine of the piperidine ring, which is critical for the interaction with the conserved aspartate residue in opioid receptors. mdpi.com

A Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the carboxylic acid group.

A Hydrogen Bond Donor (HBD): Corresponding to the hydroxyl group of the carboxylic acid.

Hydrophobic (HY) / Aromatic (AR) Features: While this compound itself lacks an aromatic ring, the piperidine ring and its ethyl substituent can provide a hydrophobic feature that interacts with nonpolar residues in the receptor binding pocket.

The development of such a model is an iterative process. mdpi.com A set of known active and inactive molecules is used to generate and score potential pharmacophore hypotheses. The best model is one that effectively distinguishes between active and inactive compounds and can be used to screen large chemical databases for novel molecules with the potential for opioid receptor activity. mdpi.comresearchgate.net

Pharmacophoric FeatureCorresponding Chemical Group on this compoundPotential Interacting Receptor Residue Type
Positively Ionizable (PI)Tertiary Amine (Piperidine Nitrogen)Acidic (e.g., Aspartic Acid)
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen (Carboxylic Acid)H-bond Donor (e.g., Tyrosine, Histidine)
Hydrogen Bond Donor (HBD)Hydroxyl Proton (Carboxylic Acid)H-bond Acceptor (e.g., Asparagine, Glutamine)
Hydrophobic (HY)Ethyl Group, Piperidine Ring BackboneNonpolar/Aliphatic (e.g., Isoleucine, Valine)

Structural Analogs and Similarity Searching

Similarity searching is a fundamental cheminformatics technique used to identify molecules with structural resemblances to a query compound. The underlying principle is that structurally similar molecules are likely to have similar biological activities. This approach is vital for identifying lead compounds, exploring structure-activity relationships (SAR), and identifying potential off-target effects.

Several structural analogs of this compound can be identified through modifications at various positions of the piperidine ring and its substituents. These analogs are crucial for understanding which structural features are essential for biological activity.

Compound NameStructural Difference from QueryPotential Impact on Activity
This compound (Query)--
Ethyl piperidine-2-carboxylate nih.govEsterification of the carboxylic acidAlters H-bonding capability (removes HBD), may affect solubility and cell permeability
1-Ethylpiperidine-4-carboxylic acid achemblock.comIsomeric shift of the carboxylic acid from C2 to C4Changes the 3D geometry and distance between functional groups, likely altering receptor fit
Piperidine-2-carboxylic acid (Pipecolic acid)Removal of the N-ethyl groupReduces hydrophobicity, introduces a secondary amine (potential HBD)
Nipecotic acid (Piperidine-3-carboxylic acid) researchgate.netIsomeric shift of the carboxylic acid from C2 to C3, removal of N-ethyl groupChanges 3D geometry, alters the potential for intramolecular H-bonding

These analogs can be used as queries in similarity searches across large chemical databases to find novel compounds. The search algorithms typically rely on 2D fingerprints or 3D shape comparisons to quantify the similarity between molecules.

Data Mining and Analysis of Chemical Databases (e.g., ChemBL, PubChem)

Chemical databases such as PubChem and ChEMBL are critical resources for cheminformatics research. ebi.ac.uk They store vast amounts of information on chemical structures, properties, and biological activities, compiled from scientific literature, patents, and high-throughput screening campaigns.

Data mining these resources for this compound (and its analogs) can provide valuable information:

PubChem: This database provides comprehensive information about a compound, including its structure, synonyms, computed properties, and links to literature and patents. For instance, the entry for this compound would contain its molecular formula (C8H15NO2), molecular weight (157.21 g/mol ), and various identifiers like its CAS number (69081-83-0). chemimpex.com

ChEMBL: This is a manually curated database of bioactive molecules with drug-like properties. ebi.ac.uk A search for this compound or its close analogs could reveal experimental bioactivity data, such as binding affinities (Ki, IC50) or functional assay results against various biological targets, including opioid receptors. This data is essential for building quantitative structure-activity relationship (QSAR) models.

The analysis of data from these databases allows researchers to place a compound within the broader context of known chemical space and biological activity, helping to generate hypotheses about its potential targets and functions.

DatabaseIdentifier (for this compound)Type of Information Available
PubChem CID22016545 chemimpex.comChemical structure, physical properties, computed descriptors (XLogP3, H-bond donors/acceptors), identifiers (CAS, InChIKey)
CAS Number69081-83-0 chemimpex.comUnique chemical identifier used across multiple databases and literature
ChEMBL(Varies by compound)Bioactivity data (Ki, IC50, EC50), target information, assay details, links to publications ebi.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

While a static picture from molecular docking is useful, both ligands and proteins are flexible entities. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecular systems over time. mdpi.comdovepress.com

Conformational Analysis: This process involves identifying the low-energy, stable three-dimensional arrangements (conformations) of a molecule. For this compound, the piperidine ring is expected to adopt a chair conformation. researchgate.net However, two distinct chair conformers are possible through ring flipping. The orientation of the substituents (the ethyl group and the carboxylic acid group) can be either axial or equatorial. Conformational analysis, often using NMR spectroscopy or computational energy calculations, can determine the relative populations and energy differences between these states. researchgate.net In protic solvents, intramolecular hydrogen bonding between the piperidine nitrogen and the carboxylic acid group can further stabilize certain conformers. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a "movie" of molecular motion by solving Newton's equations of motion for a system containing the ligand, the receptor, and surrounding solvent molecules (typically water). nih.gov An MD simulation of the this compound-opioid receptor complex would allow researchers to:

Assess Binding Stability: Monitor the stability of the docked pose over time (typically nanoseconds to microseconds). The root-mean-square deviation (RMSD) of the ligand and protein atoms is calculated to see if the complex remains in a stable configuration. nih.govmdpi.com

Analyze Intermolecular Interactions: Track the formation and breaking of specific interactions, such as hydrogen bonds and salt bridges, between the ligand and the receptor. This provides a dynamic view of the key interactions that anchor the ligand in the binding site. nih.gov

Observe Conformational Changes: Witness how the ligand and receptor adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit." mdpi.com

Calculate Binding Free Energy: Employ advanced computational methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) on the MD trajectory to obtain a more accurate estimate of the binding free energy, which correlates more closely with experimental binding affinities. dovepress.com

These dynamic simulation techniques offer a much deeper and more realistic understanding of the molecular recognition process than static modeling alone. mdpi.com

Unraveling the Industrial Versatility of this compound

The chemical compound this compound, a derivative of piperidine, is emerging as a significant building block in various industrial and scientific sectors. Its unique structural characteristics make it a valuable intermediate in the synthesis of novel materials and agrochemicals. This article explores the applications of this compound, focusing on its role in materials science and the agrochemical industry, based on available scientific and technical information.

Materials Science and Industrial Applications

1-Ethylpiperidine-2-carboxylic acid is recognized for its utility in the creation of complex organic molecules, which in turn facilitates the development of new materials and chemicals with a wide range of potential applications. chemimpex.com

In the field of materials science, this compound serves as a versatile component in the synthesis of specialty polymers. chemimpex.com Its incorporation into polymer chains can impart unique and desirable properties, enhancing the performance of materials used in demanding industrial applications such as coatings and adhesives. chemimpex.com

The presence of the ethylpiperidine moiety can influence several key characteristics of the resulting polymers. Research in polymer chemistry suggests that such heterocyclic structures can be leveraged to tailor properties including, but not limited to, thermal stability, solubility, and mechanical strength. The specific contributions of this compound to these properties are a subject of ongoing research and development.

Table 1: Potential Contributions of this compound to Polymer Properties

PropertyPotential Influence of this compound Moiety
Thermal Stability The rigid ring structure may enhance the thermal resistance of the polymer backbone.
Adhesion The polar nature of the carboxylic acid and the nitrogen atom can improve adhesion to various substrates.
Solubility The ethyl group and the overall structure can be modified to control solubility in different solvents.
Mechanical Strength Integration into the polymer matrix can affect chain packing and intermolecular forces, thus influencing tensile strength and flexibility.

While detailed research findings on specific polymers synthesized using this compound are not extensively documented in publicly available literature, its classification as a building block for new materials points to its potential in creating polymers with customized functionalities. chemimpex.com

The agricultural sector benefits from the application of this compound in the synthesis of crop protection products. It is identified as a key intermediate in the development of effective herbicides and pesticides, contributing to improved agricultural productivity. chemimpex.com

The piperidine (B6355638) ring is a structural feature present in some active agrochemical ingredients. The synthesis of certain herbicides involves precursors that contain this heterocyclic system. While specific, publicly documented synthesis pathways for commercial herbicides that explicitly name this compound as a starting material are scarce, its role as a precursor is acknowledged in chemical industry resources. chemimpex.com The compound's structure allows for the introduction of various functional groups, enabling the creation of new molecules with desired herbicidal or pesticidal activity.

Table 2: Research Focus in Agrochemical Synthesis Utilizing Piperidine Derivatives

Agrochemical ClassRole of Piperidine MoietyResearch Objective
Herbicides Forms the core structure of the active ingredient.To develop selective herbicides that target specific weed species with minimal impact on crops.
Pesticides Acts as a scaffold to which other functional groups are attached.To create novel pesticides with improved efficacy and environmental profiles.

The development of new agrochemicals is a complex process involving the synthesis and screening of numerous candidate molecules. The use of versatile building blocks like this compound is crucial in this discovery pipeline, allowing chemists to generate a diverse range of structures for biological testing.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Derivatizations

The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of the 1-Ethylpiperidine-2-carboxylic acid scaffold. While classical approaches exist, future research will likely focus on novel strategies that offer improved yields, stereocontrol, and access to a wider range of derivatives.

Key research areas include:

Asymmetric Synthesis: Developing new catalytic asymmetric methods to selectively produce enantiomerically pure (R)- or (S)-1-Ethylpiperidine-2-carboxylic acid is crucial, as stereochemistry often dictates biological activity. nih.gov

C-H Activation: Exploring late-stage C-H functionalization of the piperidine (B6355638) ring would provide a powerful tool for rapidly generating diverse libraries of analogues for structure-activity relationship (SAR) studies.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and efficiency for the synthesis of this compound and its derivatives. researchgate.net

Novel Derivatizations: Systematic exploration of derivatives by modifying the carboxylic acid group (e.g., amides, esters) and introducing various substituents onto the piperidine ring will be essential for optimizing pharmacological properties. nih.govsigmaaldrich.com

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesResearch Gaps to Address
Asymmetric Catalysis High enantiomeric purity, reduced need for chiral resolution.Development of catalysts with broad substrate scope and high turnover numbers.
C-H Functionalization Atom economy, rapid diversification from a common intermediate.Regioselectivity and chemoselectivity control on the piperidine ring.
Flow Chemistry Enhanced safety, improved scalability, precise reaction control.Optimization of reactor design and reaction conditions for specific transformations.
Derivatization Studies Fine-tuning of pharmacokinetic and pharmacodynamic properties.Systematic exploration of a wide chemical space to establish clear SAR. nih.gov

Advanced Pharmacological Studies and Clinical Translation

While the piperidine scaffold is present in many approved drugs, detailed pharmacological characterization of this compound itself and its close analogues is an area ripe for investigation. Future studies should aim to move beyond initial biological screenings to in-depth mechanistic studies and preclinical development.

Future research should focus on:

Expanded Target Identification: Utilizing chemoproteomics and other advanced screening platforms to identify novel protein targets and signaling pathways modulated by this compound derivatives.

In Vivo Efficacy Models: Evaluating the therapeutic potential of promising compounds in relevant animal models of disease to establish proof-of-concept.

Pharmacokinetics and Metabolism: Conducting thorough ADME (absorption, distribution, metabolism, and excretion) studies to understand the in vivo fate of these compounds and guide lead optimization. researchgate.net

Preclinical to Clinical Transition: For derivatives with compelling preclinical data, navigating the regulatory pathway towards first-in-human clinical trials will be a significant, albeit challenging, step.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govijettjournal.org These computational tools can significantly accelerate the identification and optimization of drug candidates based on the this compound scaffold.

Key opportunities include:

Predictive Modeling: Training ML algorithms on existing data to predict the physicochemical and biological properties of virtual derivatives, enabling the prioritization of compounds for synthesis. nih.gov

De Novo Design: Employing generative AI models to design novel this compound analogues with desired pharmacological profiles. researchgate.net

Virtual Screening: Using AI-powered docking and molecular dynamics simulations to screen large virtual libraries of compounds against specific biological targets.

SAR Analysis: Leveraging ML to identify complex patterns in structure-activity relationships that may not be apparent through traditional analysis.

AI/ML ApplicationPotential Impact on Research
Predictive ADMET Modeling Reduces late-stage attrition of drug candidates by identifying potential liabilities early on. researchgate.net
Generative Molecular Design Expands the accessible chemical space for novel derivatives beyond intuitive design.
High-Throughput Virtual Screening Accelerates the hit-to-lead optimization process by identifying promising candidates more efficiently.

Investigation of Stereochemical Effects on Biological Activity

Chirality plays a critical role in pharmacology, as different stereoisomers of a drug can exhibit distinct biological activities and toxicological profiles. nih.gov For this compound, which possesses a chiral center at the C2 position, a thorough investigation of its stereochemistry is essential.

Future research in this area should include:

Stereoselective Synthesis: Developing robust and scalable synthetic routes to access the individual (R) and (S) enantiomers in high purity.

Chiral Separation: Establishing analytical and preparative methods for the efficient separation of racemic mixtures.

Differential Biological Evaluation: Systematically comparing the in vitro and in vivo pharmacological properties of the individual enantiomers and the racemic mixture. nih.gov

Structural Biology: Utilizing techniques like X-ray crystallography to elucidate the three-dimensional interactions of each stereoisomer with its biological target, providing a molecular basis for any observed differences in activity.

A study on nature-inspired 3-Br-acivicin isomers highlighted that stereochemistry can lead to significant differences in antimalarial activity, suggesting that stereoselective uptake might be responsible for the enhanced biological activity of specific isomers. nih.gov

Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly focused on adopting sustainable and environmentally friendly practices. mdpi.comjddhs.com Applying the principles of green chemistry to the synthesis of this compound and its derivatives is an important future direction. unibo.itresearchgate.net

Key areas for improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical CO2. jddhs.com

Catalytic Methods: Employing highly efficient catalytic systems, including biocatalysis, to reduce waste and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts. researchgate.net

Renewable Feedstocks: Investigating the use of renewable raw materials for the synthesis of the piperidine core. researchgate.net

The implementation of green chemistry principles not only reduces the environmental footprint of pharmaceutical manufacturing but can also lead to more cost-effective and efficient processes. mdpi.com

Multi-Target Drug Design Strategies Involving this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov A multi-target drug design approach, where a single molecule is engineered to interact with several targets simultaneously, offers a promising therapeutic strategy. The this compound scaffold can serve as a versatile platform for the development of such multi-target agents. nih.gov

Future research should explore:

Scaffold Hopping and Fusion: Combining the this compound core with other pharmacophores known to interact with different targets.

Privileged Structure-Based Design: Leveraging the piperidine ring's prevalence in bioactive compounds to design ligands with tailored polypharmacology.

Computational Design: Using computer-aided drug design to predict and optimize the binding of a single ligand to multiple targets.

Systems Biology Approaches: Integrating network pharmacology and systems biology to identify optimal target combinations for a given disease and guide the design of multi-target ligands.

The development of novel HIV-1 protease inhibitors has successfully utilized the piperidine scaffold as a P2-ligand, demonstrating its utility in creating potent therapeutics. nih.gov

Q & A

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodology : Employ molecular docking (AutoDock Vina) to study interactions with catalytic sites. Quantum mechanical calculations (DFT) model transition states and activation energies. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What experimental approaches elucidate the mechanism of acid-catalyzed ring-opening reactions involving this compound?

  • Methodology : Use isotopic labeling (²H or ¹³C) to track bond cleavage/formation. Monitor intermediates via in situ FT-IR or stopped-flow NMR. Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

  • Methodology : Optimize HPLC conditions (C18 column, 0.1% TFA in mobile phase) with UV detection at 210–220 nm. Validate method parameters (linearity, LOD/LOQ, precision) per ICH guidelines. Cross-check with LC-MS for specificity in biological samples .

Q. What role does chirality play in the physicochemical properties of this compound, and how can enantiomers be resolved?

  • Methodology : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Characterize using polarimetry and chiral HPLC (e.g., Chiralpak AD-H column). Compare solubility and partition coefficients (log P) to assess bioavailability differences .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodology : Replace halogenated solvents with ethanol/water mixtures. Use biocatalysts (e.g., lipases) for enantioselective synthesis. Monitor atom economy and E-factor (waste-to-product ratio) to minimize environmental impact .

Tables for Key Data

Property Method/Technique Reference
pKa (carboxylic acid)Potentiometric titration
Log P (octanol-water)Shake-flask method
Thermal decomposition (°C)TGA/DSC
Enantiomeric excess (%)Chiral HPLC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.